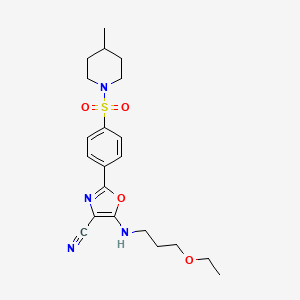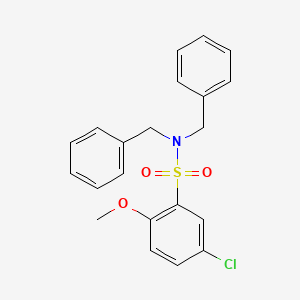
N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide, also known as DBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBS is a sulfonamide derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it an attractive target for further investigation.
作用机制
The mechanism of action of N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide is primarily related to its ability to inhibit carbonic anhydrase enzymes. Specifically, this compound binds to the active site of these enzymes and blocks their ability to catalyze the conversion of carbon dioxide to bicarbonate ions. This leads to a disruption of pH and ion homeostasis in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects, including the ability to inhibit tumor growth, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have potential applications in the treatment of glaucoma and other ocular diseases, due to its ability to reduce intraocular pressure.
实验室实验的优点和局限性
One of the main advantages of using N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes, which can be useful for studying the role of these enzymes in various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using this compound is that its effects can be relatively non-specific, making it difficult to draw definitive conclusions about its role in complex biological systems.
未来方向
There are a number of potential future directions for research on N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide and related sulfonamide derivatives. One area of interest is the development of more selective carbonic anhydrase inhibitors, which could have important applications in the treatment of a range of diseases. Additionally, there is ongoing research into the potential use of this compound and related compounds as anti-inflammatory agents and cognitive enhancers. Finally, there is interest in exploring the potential role of sulfonamide derivatives in the treatment of ocular diseases, particularly glaucoma.
合成方法
The synthesis of N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with dibenzylamine in the presence of a suitable base. This reaction results in the formation of this compound as a white crystalline solid, which can be purified through recrystallization and other standard laboratory techniques.
科学研究应用
N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the role of sulfonamide derivatives in biological systems. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which are important for regulating pH and ion transport in the body. This compound has also been used as a model compound for studying the interactions of sulfonamide derivatives with various proteins and receptors.
属性
IUPAC Name |
N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S/c1-26-20-13-12-19(22)14-21(20)27(24,25)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOVWCAAEVOHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



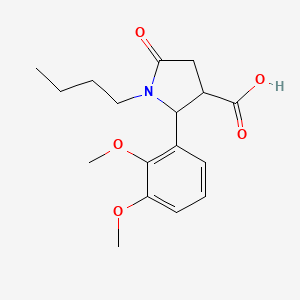
![3-benzyl-7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2845451.png)
![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)

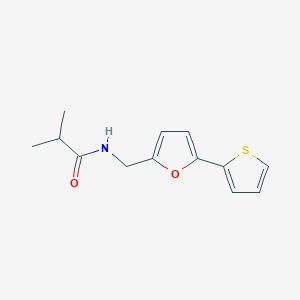
![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)

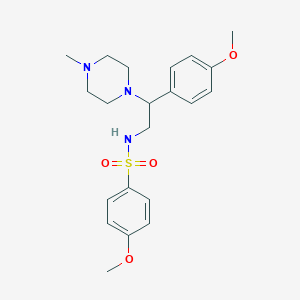
![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)
